6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine
CAS No.:
Cat. No.: VC15995123
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N5 |
|---|---|
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine |
| Standard InChI | InChI=1S/C7H9N5/c1-4-3-12-7(11-6(4)9)5(8)2-10-12/h2-3H,8H2,1H3,(H2,9,11) |
| Standard InChI Key | QFFBPYPPXFKEPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=C(C=N2)N)N=C1N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system where a pyrazole ring (positions 1–5) is fused to a pyrimidine ring (positions 5–8). Key structural attributes include:
-
Methyl group at position 6: Enhances lipophilicity and influences electronic properties through inductive effects.
-
Amino groups at positions 3 and 5: Provide hydrogen-bonding capabilities and serve as sites for further functionalization .
The molecular formula (C₇H₉N₅) and weight (163.18 g/mol) were confirmed via high-resolution mass spectrometry. Quantum mechanical calculations predict a planar geometry, with the methyl group inducing slight puckering in the pyrimidine ring .
Spectroscopic Characterization
-
¹H NMR: Signals at δ 2.35 ppm (singlet, CH₃), δ 5.8–6.2 ppm (amino protons), and δ 7.9–8.3 ppm (aromatic protons) align with the proposed structure.
-
¹³C NMR: Peaks at δ 22.1 (CH₃), δ 115–150 (aromatic carbons), and δ 160–165 (C=N) confirm regiochemistry .
-
IR Spectroscopy: Bands at 3350 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=N stretch) validate functional groups.
Synthetic Methodologies
Condensation-Based Approaches
The most common synthesis involves condensation of 5-aminopyrazoles with β-dicarbonyl precursors. A representative pathway includes:
-
Formation of pyrazolo[1,5-a]pyrimidine core: Reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under basic conditions yields the dihydroxy intermediate .
-
Chlorination and amination: Treatment with phosphorus oxychloride introduces chlorine atoms at positions 3 and 5, followed by ammonia substitution to install amino groups .
Key Challenges:
-
Regioselectivity in cyclization steps, addressed using ¹⁵N HMBC and NOE experiments to confirm substituent orientation .
-
Purification difficulties due to polar byproducts, mitigated via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Routes
-
Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%) .
-
Solid-phase synthesis: Enables combinatorial libraries for high-throughput screening, though scalability remains limited .
Pharmacological Properties and Mechanisms
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines exhibit affinity for ATP-binding pockets in kinases. Specific findings include:
-
PI3Kδ inhibition: Analogues with 3,5-diamino substitutions show IC₅₀ values <10 nM, attributed to hydrogen bonding with Lys779 and Asp911 residues .
-
Casein kinase 2 (CK2) suppression: Methyl and amino groups enhance selectivity over related isoforms (CK2α vs. CK2α’) .
Table 1: Comparative Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. PI3Kγ) |
|---|---|---|
| PI3Kδ | 2.8 | >100 |
| CK2α | 14.3 | 12 |
| EGFR | >1000 | N/A |
Antimicrobial Activity
-
Antitubercular effects: Derivatives inhibit Mycobacterium tuberculosis growth (MIC = 0.2–1.5 µg/mL) by targeting ATP synthase .
-
Antibacterial action: Moderate activity against Gram-positive pathogens (MIC₉₀ = 32 µg/mL) .
Applications in Drug Discovery
Anticancer Agents
Structural analogs demonstrate:
-
Cytotoxicity against MCF-7 and HepG-2: IC₅₀ values of 14–20 µg/mL via apoptosis induction and cell cycle arrest .
-
Synergy with checkpoint inhibitors: Enhances PD-1 blockade efficacy in murine models .
Anti-Inflammatory Therapeutics
-
COPD and asthma: Inhaled formulations reduce airway inflammation in preclinical models (70% reduction in neutrophil influx) .
-
NF-κB pathway modulation: Suppresses TNF-α and IL-6 production at 10 µM .
Challenges and Limitations
Pharmacokinetic Hurdles
-
Poor aqueous solubility: LogP = 1.8 limits oral bioavailability.
-
Hepatic metabolism: Rapid glucuronidation (t₁/₂ = 1.2 hours in human microsomes) .
Toxicity Concerns
-
hERG inhibition: Some derivatives exhibit IC₅₀ < 1 µM, necessitating structural optimization .
-
Off-target effects: Cross-reactivity with adenosine receptors observed at high concentrations .
Future Directions
Structural Optimization Strategies
-
Prodrug approaches: Phosphate esters improve solubility (3-fold increase) .
-
Hybrid molecules: Conjugation with NSAIDs enhances anti-inflammatory efficacy (IC₅₀ reduced by 50%) .
Emerging Therapeutic Targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume